An In-depth Technical Guide to the Synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid
An In-depth Technical Guide to the Synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[1][2] This document details two primary synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis and process development.
Primary Synthetic Pathway: From 2-Methyl-2-phenylpropanoic Acid
This route commences with the readily available starting material, 2-methyl-2-phenylpropanoic acid, and proceeds through a four-step sequence involving bromination, vinylation, reduction, and iodination.
Diagram of the Primary Synthetic Pathway
Caption: Primary synthesis route for 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid.
Experimental Protocols and Data
This step involves the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium.
Experimental Protocol:
-
In a three-necked round-bottom flask, suspend 2-methyl-2-phenylpropanoic acid (1.0 eq) in water.
-
Slowly add bromine (1.05 eq) to the suspension at ambient temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by gas chromatography (GC).
-
Acidify the reaction mixture to a pH of 1-2 with 5N hydrochloric acid.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from aqueous methanol.
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-2-phenylpropanoic acid | US20120309973A1 |
| Reagents | Bromine, Hydrochloric acid | US20120309973A1 |
| Solvent | Water | US20120309973A1 |
| Reaction Temperature | Ambient to 80°C | US20120309973A1 |
| Yield | 78-81% | US20120309973A1 |
| Purity (GC) | >99% | US20120309973A1 |
This step utilizes a Suzuki-Miyaura cross-coupling reaction to introduce a vinyl group.
Experimental Protocol:
-
In a sealed tube under a nitrogen atmosphere, combine 2-(4-bromophenyl)-2-methylpropanoic acid (1.0 eq), potassium vinyltrifluoroborate (1.0 eq), palladium(II) chloride (0.02 eq), triphenylphosphine (0.06 eq), and cesium carbonate (3.0 eq).
-
Add a 9:1 mixture of THF and water as the solvent.
-
Heat the reaction mixture at 85°C for 22 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Value | Reference |
| Starting Material | 2-(4-Bromophenyl)-2-methylpropanoic acid | Molander, G. A., & Brown, A. R. (2006). J. Org. Chem. |
| Reagents | Potassium vinyltrifluoroborate, PdCl2, PPh3, Cs2CO3 | Molander, G. A., & Brown, A. R. (2006). J. Org. Chem. |
| Solvent | THF/H2O (9:1) | Molander, G. A., & Brown, A. R. (2006). J. Org. Chem. |
| Reaction Temperature | 85°C | Molander, G. A., & Brown, A. R. (2006). J. Org. Chem. |
| Yield | Moderate to good | Molander, G. A., & Brown, A. R. (2006). J. Org. Chem. |
The vinyl group is reduced to an ethyl group via catalytic hydrogenation.
Experimental Protocol:
-
In a suitable pressure vessel, dissolve 2-(4-vinylphenyl)-2-methylpropanoic acid (1.0 eq) in methanol.
-
Add 5% palladium on carbon (Pd/C) catalyst.
-
Pressurize the vessel with hydrogen gas (1 MPa) and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction for the complete consumption of the starting material by HPLC.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the product.
| Parameter | Value | Reference |
| Starting Material | 2-(4-Vinylphenyl)-2-methylpropanoic acid | Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts 2021, 11, 179. |
| Reagent | Hydrogen gas | Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts 2021, 11, 179. |
| Catalyst | 5% Palladium on Carbon | Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts 2021, 11, 179. |
| Solvent | Methanol | Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts 2021, 11, 179. |
| Reaction Temperature | Room Temperature | Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts 2021, 11, 179. |
| Yield | >99% | Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts 2021, 11, 179. |
The final step is the regioselective iodination of the aromatic ring.
Experimental Protocol:
-
In a round-bottom flask, suspend 2-(4-ethylphenyl)-2-methylpropanoic acid (1.0 eq) and N-iodosuccinimide (1.0 eq) in acetonitrile.
-
Cool the mixture to 15-25°C.
-
Slowly add methanesulfonic acid (1.5 eq).
-
Monitor the reaction by HPLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium hydrogen sulfate.
-
Extract the product and purify as necessary.
| Parameter | Value | Reference |
| Starting Material | 2-(4-Ethylphenyl)-2-methylpropanoic acid | WO2019038779A1 |
| Reagents | N-Iodosuccinimide, Methanesulfonic acid | WO2019038779A1 |
| Solvent | Acetonitrile | WO2019038779A1 |
| Reaction Temperature | 15-25°C | WO2019038779A1 |
| Yield | High | WO2019038779A1 |
Alternative Synthetic Pathway: From 4-Ethylacetophenone
An alternative route begins with 4-ethylacetophenone and proceeds via a Willgerodt-Kindler reaction, followed by α-methylation and iodination.
Diagram of the Alternative Synthetic Pathway
Caption: Alternative synthesis route for 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid.
Experimental Protocols and Data
This two-step sequence converts the ketone to a carboxylic acid.
Experimental Protocol:
-
Heat a mixture of 4-ethylacetophenone (1.0 eq), sulfur, and morpholine. The reaction can be performed under conventional heating or microwave irradiation.
-
The resulting thioamide is then hydrolyzed using a strong acid or base to yield 2-(4-ethylphenyl)acetic acid.
| Parameter | Value | Reference |
| Starting Material | 4-Ethylacetophenone | Willgerodt rearrangement - Wikipedia |
| Reagents | Sulfur, Morpholine, Acid/Base for hydrolysis | Willgerodt rearrangement - Wikipedia |
| Yield | Varies | Willgerodt rearrangement - Wikipedia |
This step involves the α-methylation of the carboxylic acid precursor.
Experimental Protocol:
-
Convert 2-(4-ethylphenyl)acetic acid to its corresponding ester or amide.
-
Treat the ester or amide with a strong base (e.g., LDA) followed by a methylating agent (e.g., methyl iodide) to introduce the α-methyl group.
-
Hydrolyze the resulting α-methylated ester or amide to obtain the carboxylic acid.
| Parameter | Value | Reference |
| Starting Material | 2-(4-Ethylphenyl)acetic acid | General organic chemistry principles |
| Reagents | Methylating agent (e.g., MeI), Strong base (e.g., LDA) | General organic chemistry principles |
| Yield | Varies | General organic chemistry principles |
The final iodination step is the same as in the primary pathway.
Experimental Protocol:
(Refer to the protocol for Step 4 of the Primary Synthetic Pathway)
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a single synthetic step, encompassing reaction setup, monitoring, workup, and purification.
Caption: General experimental workflow for a synthetic chemistry step.
This guide provides a foundational understanding of the synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and available analytical capabilities.
